Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate
Overview
Description
“Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate” is a complex organic compound. Based on its name, it likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The “ethyl”, “4-chlorophenyl”, and “4-pentyl” parts of the name suggest that these groups are attached to the pyrazole ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . Pyrazole compounds can participate in a variety of chemical reactions, but without more specific information, it’s difficult to predict the reactions of this particular compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : A related compound, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, was synthesized with high regioselectivity using ultrasound irradiation. This process significantly reduced reaction times, highlighting a method potentially applicable to Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate as well (Machado et al., 2011).
Structural Characterization : Another compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was synthesized and its structure confirmed via crystal X-ray diffraction, providing insights into the molecular interactions and stability of such compounds (Achutha et al., 2017).
Novel Synthesis Protocols : Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates were used as precursors in Pd-catalyzed cross-coupling reactions to synthesize condensed pyrazoles, indicating the versatility of pyrazole derivatives in complex organic syntheses (Arbačiauskienė et al., 2011).
Biological and Pharmacological Applications
Antimicrobial and Anticancer Activity : Pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibited significant antimicrobial and anticancer activities. This suggests potential pharmacological uses for this compound (Hafez et al., 2016).
Antioxidant Properties : Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate demonstrated antioxidant properties, which could be indicative of similar properties in related pyrazole derivatives (Naveen et al., 2021).
Antiviral Activities : Some pyrazole-based heterocycles showed promising antiviral activities against Herpes simplex type-1, suggesting potential applications in antiviral therapy (Dawood et al., 2011).
Lung Cancer Cell Growth Inhibition : Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives synthesized from ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate inhibited the growth of A549 lung cancer cells, indicating a potential application in cancer therapy (Zhang et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 1-(4-chlorophenyl)-4-pentylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O2/c1-3-5-6-7-13-12-20(15-10-8-14(18)9-11-15)19-16(13)17(21)22-4-2/h8-12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDWLEOTVAZJJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CN(N=C1C(=O)OCC)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855706 | |
Record name | Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93722-69-1 | |
Record name | Ethyl 1-(4-chlorophenyl)-4-pentyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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